![molecular formula C18H12ClNO5S B4021189 3-(2-chlorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4021189.png)
3-(2-chlorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione
Description
Synthesis Analysis
The synthesis of thiazolidine-dione derivatives often involves the preparation of compounds bearing specific substituents that confer desired biological activities. Studies on antidiabetic agents, for example, have led to the synthesis of various thiazolidine-dione derivatives with hypoglycemic and hypolipidemic activities, indicating a methodological approach that could be relevant for synthesizing the compound (Sohda et al., 1982).
Molecular Structure Analysis
The molecular structure of thiazolidine-dione derivatives plays a crucial role in determining their biological activities. For instance, the presence of specific substituents and their positions on the thiazolidine-dione ring can significantly affect the compounds' ability to interact with biological targets. The importance of structural features, such as the substitution pattern and the presence of electronegative groups, has been highlighted in studies aiming at developing substrate-specific inhibitors (Li et al., 2009).
Chemical Reactions and Properties
The reactivity of thiazolidine-dione derivatives with various reagents can lead to the formation of diverse compounds with potential biological activities. For instance, the reaction of thiazolidine-diones with nitrile oxides has been explored, resulting in compounds with distinct structural features and potential pharmacological properties (Kandeel & Youssef, 2001).
Physical Properties Analysis
The physical properties of thiazolidine-dione derivatives, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in biological systems. Studies on the crystal structure and physical characteristics of similar compounds provide insights into how these properties might influence the compound's biological activity and its interaction with biological targets (Wu, 2013).
Chemical Properties Analysis
The chemical properties of thiazolidine-dione derivatives, including their reactivity, stability, and interactions with other molecules, are critical for their pharmacological profile. The synthesis and evaluation of new derivatives with varying substituents offer insights into the relationship between chemical structure and biological activity, providing a foundation for the development of compounds with optimized properties (Stana et al., 2014).
properties
IUPAC Name |
(5Z)-3-(2-chlorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO5S/c1-23-13-8-15-14(24-9-25-15)6-10(13)7-16-17(21)20(18(22)26-16)12-5-3-2-4-11(12)19/h2-8H,9H2,1H3/b16-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFZDEXJHCRRIG-APSNUPSMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4Cl)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1/C=C\3/C(=O)N(C(=O)S3)C4=CC=CC=C4Cl)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(2-chlorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.